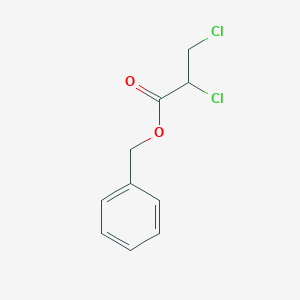
Benzyl 2,3-dichloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-dichloropropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2,3-dichloropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2,3-dichloropropanoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl 2,3-dichloropropanoates.
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: Benzyl 2,3-dichloropropanol.
Scientific Research Applications
Chemistry: Benzyl 2,3-dichloropropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and resins. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of Benzyl 2,3-dichloropropanoate in chemical reactions typically involves the activation of the ester and benzyl groups. The ester group can undergo hydrolysis or reduction, while the benzyl group can participate in oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but lacks the ester group.
2,3-Dichloropropanoic Acid: The parent acid of Benzyl 2,3-dichloropropanoate.
Benzyl Alcohol: Similar in structure but lacks the dichloropropanoate moiety.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a 2,3-dichloropropanoate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89923-70-6 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
benzyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C10H10Cl2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
NMSHRNZAVPLZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















